PF-06840003

Vue d'ensemble

Description

PF-06840003 est un inhibiteur hautement sélectif de l'indolamine 2,3-dioxygénase 1 (IDO1), une enzyme qui joue un rôle crucial dans le catabolisme du tryptophane en kynurénine. Ce composé a montré un potentiel significatif en immunothérapie anticancéreuse en raison de sa capacité à moduler la réponse immunitaire en inhibant les effets immunosuppresseurs de l'IDO1 .

Applications De Recherche Scientifique

PF-06840003 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.

Biology: Investigated for its role in modulating immune responses and its potential in treating immune-related disorders.

Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.

Industry: Utilized in the development of new drugs targeting the IDO1 pathway .

Mécanisme D'action

Target of Action

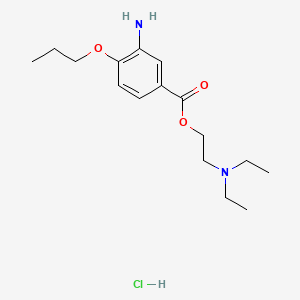

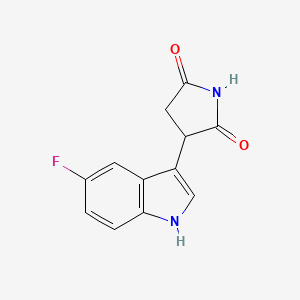

PF-06840003, also known as “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione”, is an investigational, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunosuppressive enzyme that is overexpressed in a wide range of cancers .

Mode of Action

This compound is thought to work by targeting and binding to IDO1 . By inhibiting IDO1, this compound increases and restores the proliferation and activation of various immune cells and reduces tumor-associated regulatory T cells (Tregs) that inhibit an immune response .

Biochemical Pathways

IDO1, the primary target of this compound, induces immunosuppression through the degradation of the amino acid tryptophan . This degradation leads to the production of kynurenine, an immunosuppressive metabolite . The inhibition of IDO1 by this compound may help restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells .

Pharmacokinetics

This compound has favorable predicted human pharmacokinetic properties . Following dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5–3.0 hours and the mean elimination half-life was 2 to 4 hours . The urinary recovery of PF-06840002 was low (<1%) .

Result of Action

The molecular and cellular effects of this compound’s action include the reversal of IDO1-induced T-cell anergy in vitro . In vivo, this compound reduced intratumoral kynurenine levels in mice by >80% and inhibited tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, IDO1, the target of this compound, is induced in response to inflammatory stimuli . Therefore, the presence or absence of such stimuli in the tumor environment could potentially influence the effectiveness of this compound.

Analyse Biochimique

Biochemical Properties

PF-06840003 interacts with the enzyme IDO1, inhibiting its activity . The IC50 values for human (hIDO-1), dog (dIDO-1), and mouse (mIDO-1) are 0.41 μM, 0.59 μM, and 1.5 μM, respectively . This interaction leads to the reversal of IDO1-induced T-cell anergy .

Cellular Effects

This compound has demonstrated antitumor effects in preclinical models . It reduces intratumoral kynurenine levels in mice by over 80% and inhibits tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of IDO1 . This inhibition leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine . This activity leads to the reversal of effector T-cell anergy and enhanced Treg function through the downregulation of FoxP3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a mean elimination half-life of 2 to 4 hours (Cycle 1 Day 1) . The urinary recovery of PF-06840002, the active enantiomer of this compound, was found to be low (<1%) .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated antitumor activity in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors . The specific effects of different dosages of this compound in animal models are not mentioned in the available resources.

Metabolic Pathways

This compound is involved in the tryptophan catabolism pathway, where it inhibits the activity of IDO1 . This leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PF-06840003 est synthétisé par une série de réactions chimiques qui impliquent la formation de sa structure principale suivie de modifications de groupe fonctionnel.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

PF-06840003 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier son activité inhibitrice.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur l'échafaudage de l'indolamine, affectant son affinité de liaison à l'IDO1

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de l'IDO1 et ses effets sur le métabolisme du tryptophane.

Biologie : Enquête sur son rôle dans la modulation des réponses immunitaires et son potentiel dans le traitement des troubles liés à l'immunité.

Médecine : Exploré comme agent thérapeutique en immunothérapie anticancéreuse, en particulier en combinaison avec des inhibiteurs de point de contrôle immunitaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie IDO1 .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de l'IDO1, une enzyme impliquée dans le catabolisme du tryptophane en kynurénine. En inhibant l'IDO1, this compound empêche la formation de métabolites immunosuppresseurs, rétablissant ainsi la surveillance immunitaire et améliorant la capacité de l'organisme à cibler et à éliminer les cellules tumorales. Le composé se lie au site actif de l'IDO1, bloquant son activité enzymatique et réduisant les niveaux de kynurénine dans le microenvironnement tumoral .

Comparaison Avec Des Composés Similaires

Composés similaires

Epacadostat : Un autre inhibiteur de l'IDO1 avec un mécanisme d'action similaire.

Navoximod : Un inhibiteur de l'IDO1 qui a montré un potentiel en combinaison avec d'autres immunothérapies.

Indoximod : Un analogue du tryptophane qui module indirectement la voie IDO1

Unicité de PF-06840003

This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de l'IDO1. Il a démontré une efficacité significative dans les modèles précliniques et a des propriétés pharmacocinétiques favorables, y compris une bonne biodisponibilité orale et la capacité de pénétrer la barrière hémato-encéphalique. Ces caractéristiques font de this compound un candidat prometteur pour un développement plus poussé en immunothérapie anticancéreuse .

Propriétés

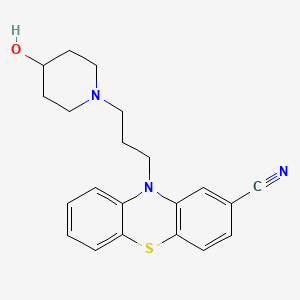

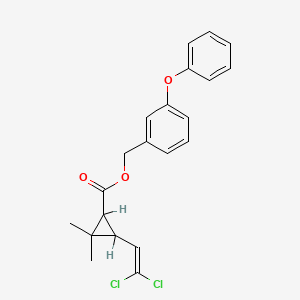

IUPAC Name |

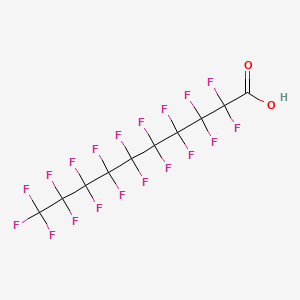

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKLDYKORJEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630149 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-05-4 | |

| Record name | PF-06840003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-06840003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.